molecular formula C3H10BrNO B3029443 2-Methoxyethan-1-amine hydrobromide CAS No. 663941-77-3

2-Methoxyethan-1-amine hydrobromide

Cat. No. B3029443
CAS RN: 663941-77-3
M. Wt: 156.02 g/mol
InChI Key: XAZUEHTWFIPWFR-UHFFFAOYSA-N
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Description

2-Methoxyethan-1-amine hydrobromide, also known as 2-Methoxyethylammonium Bromide, is a chemical compound with the molecular formula C3H9NO·HBr and a molecular weight of 156.02 . It appears as a white to orange to green powder or crystal .


Molecular Structure Analysis

The molecular structure of 2-Methoxyethan-1-amine hydrobromide consists of a 2-Methoxyethan-1-amine molecule and a hydrobromide ion. The 2-Methoxyethan-1-amine molecule has a linear formula of CH3OCH2CH2NH2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxyethan-1-amine hydrobromide are not detailed in the search results, 2-Methoxyethylamine, a related compound, has been involved in various reactions. These include substitution reactions with phosphoimidazolide-activated derivatives of nucleosides, reactions with carboxylic acids to synthesize amides, and aza-Michael additions for the chemical modification of α-acrylated cross-linked polymers .


Physical And Chemical Properties Analysis

2-Methoxyethan-1-amine hydrobromide is a solid at 20 degrees Celsius . It should be stored under inert gas and is hygroscopic, meaning it absorbs moisture from the air . .

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

  • The synthesis and structural characterization of certain mono-hydrobromide salts, including those related to 2-Methoxyethan-1-amine hydrobromide, have been studied for their different sites of protonation and distinct intermolecular hydrogen bonding patterns. This research is significant in understanding the structural chemistry of such compounds (Böck et al., 2021).

Synthesis of Fluorescently Labeled Biocompatible Polymers

  • Derivatization of rhodamine 6G with secondary amines, including compounds like 2-Methoxyethan-1-amine hydrobromide, is explored for creating fluorescent initiators for polymerization processes. These compounds have shown potential in biomedical studies due to their fluorescence at physiological pH (Madsen et al., 2011).

Electropolymerization and Material Science

  • Studies on the electropolymerization of compounds like 2-Methoxyaniline, closely related to 2-Methoxyethan-1-amine hydrobromide, highlight their potential in creating polymers with varying conductive properties. This research is significant in the field of material science, particularly for developing new types of conducting polymers (Viva et al., 1999).

Catalytic Amination Processes

  • The amination of alcohols, including compounds related to 2-Methoxyethan-1-amine hydrobromide, using catalysts such as nickel-on-silica, has been studied. This research offers insights into new methods for chemical synthesis and the production of valuable amines in industry (Bassili & Baiker, 1990).

Synthesis of Medicinal Compounds

  • The synthesis of secondary amides, where 2-Methoxyethan-1-amine hydrobromide might be used as a precursor, is explored for developing new pharmaceutical compounds. This research is essential for advancing drug synthesis and medicinal chemistry (Swayze, 1997).

CO2 Capture

  • Research involving compounds similar to 2-Methoxyethan-1-amine hydrobromide in ionic liquids shows potential for CO2 capture. This application is highly relevant in environmental science for developing technologies to mitigate climate change (Bates et al., 2002).

Safety and Hazards

2-Methoxyethan-1-amine hydrobromide is classified as a hazardous substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

2-methoxyethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.BrH/c1-5-3-2-4;/h2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZUEHTWFIPWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethan-1-amine hydrobromide

CAS RN

663941-77-3
Record name Ethanamine, 2-methoxy-, hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663941-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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